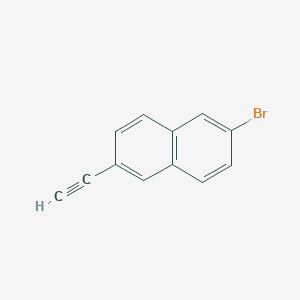
(3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride (HPSF) is an organofluorine compound that is used in a variety of scientific research applications, including as an inhibitor of enzymes, as a reagent in organic synthesis, and as a catalyst in reactions. It is a colorless, odorless crystalline solid that is insoluble in water and has a melting point of 76-77 °C. HPSF is a versatile compound that has a wide range of applications in the laboratory and in industry.
Aplicaciones Científicas De Investigación
(3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride is widely used in scientific research applications. It is used as an inhibitor of enzymes, as a reagent in organic synthesis, and as a catalyst in reactions. In enzyme inhibition, (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride is used to inhibit the enzyme serine proteases, which are involved in a variety of biological processes. In organic synthesis, (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride is used as a reagent to produce a variety of compounds, including heterocyclic compounds and polymers. In catalytic reactions, (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride is used as a catalyst for the synthesis of polymers, such as polyurethanes.
Mecanismo De Acción
(3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride is an organofluorine compound that acts as an inhibitor of enzymes. When (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride binds to an enzyme, it blocks the active site of the enzyme and prevents the enzyme from catalyzing its reaction. (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride also binds to the active site of the enzyme and prevents the enzyme from binding to its substrate. This prevents the enzyme from catalyzing its reaction and results in the inhibition of the enzyme.
Biochemical and Physiological Effects
(3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride has been used in a variety of biochemical and physiological studies. It has been used to study the effects of enzyme inhibition on the activity of various enzymes, including proteases and phosphatases. (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride has also been used to study the effects of enzyme inhibition on the activity of various proteins, including transcription factors, kinases, and G-proteins. In addition, (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride has been used to study the effects of enzyme inhibition on the activity of various cellular processes, including cell division, cell differentiation, and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride is a versatile compound that has a wide range of applications in the laboratory and in industry. It is a colorless, odorless crystalline solid that is insoluble in water and has a melting point of 76-77 °C. (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride is relatively stable and does not decompose under normal laboratory conditions. However, it is sensitive to light and must be stored in a dark place. (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride is also sensitive to heat and should be stored at room temperature.
Direcciones Futuras
In the future, (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride could be used to study the effects of enzyme inhibition on the activity of various enzymes and proteins in more detail. It could also be used to study the effects of enzyme inhibition on the activity of various cellular processes, including cell division, cell differentiation, and apoptosis. In addition, (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride could be used to develop new drugs that target specific enzymes and proteins. Finally, (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride could be used to develop new catalysts for the synthesis of polymers, such as polyurethanes.
Métodos De Síntesis
(3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride can be synthesized from the reaction of 1-sulfonyl-3-hydroxypyrrolidine with fluorosulfonic acid in an aqueous medium at pH 5.5-7.5. The reaction is conducted at a temperature of 80-90 °C for a period of about one hour. The reaction yields a product that is a white solid with a melting point of 76-77 °C.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride involves the conversion of a starting material to the final product through a series of chemical reactions.", "Starting Materials": [ "L-pyroglutamic acid", "thionyl chloride", "sodium hydroxide", "hydrogen fluoride", "sodium borohydride", "sulfuric acid", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "L-pyroglutamic acid is reacted with thionyl chloride to form L-pyroglutamoyl chloride.", "L-pyroglutamoyl chloride is reacted with sodium hydroxide to form (3R)-3-hydroxypyrrolidine-1-carboxylic acid.", "(3R)-3-hydroxypyrrolidine-1-carboxylic acid is reacted with hydrogen fluoride to form (3R)-3-fluoropyrrolidine-1-carboxylic acid.", "(3R)-3-fluoropyrrolidine-1-carboxylic acid is reduced with sodium borohydride to form (3R)-3-fluoropyrrolidine-1-carboxylic acid sodium borohydride complex.", "(3R)-3-fluoropyrrolidine-1-carboxylic acid sodium borohydride complex is reacted with sulfuric acid to form (3R)-3-fluoropyrrolidine-1-carboxylic acid.", "(3R)-3-fluoropyrrolidine-1-carboxylic acid is reacted with sodium bicarbonate to form (3R)-3-fluoropyrrolidine-1-carboxylate.", "(3R)-3-fluoropyrrolidine-1-carboxylate is reacted with sulfuric acid to form (3R)-3-fluoropyrrolidine-1-sulfonic acid.", "(3R)-3-fluoropyrrolidine-1-sulfonic acid is reacted with sodium fluoride to form (3R)-3-fluoropyrrolidine-1-sulfonyl fluoride.", "The final product, (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride, is obtained by purification of (3R)-3-fluoropyrrolidine-1-sulfonyl fluoride." ] } | |
Número CAS |
2733014-03-2 |
Nombre del producto |
(3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride |
Fórmula molecular |
C4H8FNO3S |
Peso molecular |
169.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl (1S,5R)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B6167630.png)
